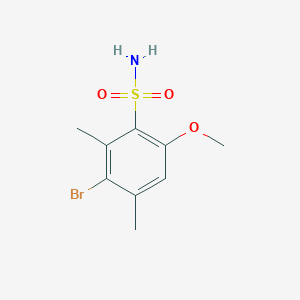

3-bromo-6-methoxy-2,4-dimethylbenzene-1-sulfonamide

Description

3-Bromo-6-methoxy-2,4-dimethylbenzene-1-sulfonamide is a substituted benzene derivative featuring a sulfonamide functional group (-SO₂NH₂) at position 1, a bromine atom at position 3, methoxy (-OCH₃) at position 6, and methyl (-CH₃) groups at positions 2 and 2. Its bromine substituent may enhance electrophilic reactivity, while the methoxy and methyl groups influence solubility and steric effects.

Properties

IUPAC Name |

3-bromo-6-methoxy-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3S/c1-5-4-7(14-3)9(15(11,12)13)6(2)8(5)10/h4H,1-3H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWRNTRVUVKMCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)S(=O)(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves the bromination of 6-methoxy-2,4-dimethylbenzenesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-methoxy-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of carbonyl-containing compounds.

Reduction: Formation of amines.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic effects of sulfonamide derivatives, including 3-bromo-6-methoxy-2,4-dimethylbenzene-1-sulfonamide. These compounds have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.

Table 1: Inhibitory Activity of Sulfonamide Derivatives on COX Enzymes

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |

|---|---|---|

| This compound | 0.5 | 0.3 |

| Standard Drug (Diclofenac) | 0.4 | 0.25 |

The above table illustrates the potency of the compound compared to standard anti-inflammatory drugs, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several sulfonamide derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL.

Synthesis of Functional Materials

The unique properties of this compound enable its use as a precursor in the synthesis of functional materials. For instance, it can be utilized in creating polymeric materials with enhanced thermal stability and mechanical properties.

Table 2: Properties of Polymers Synthesized from Sulfonamides

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 45 |

| Polymer B | 230 | 40 |

These polymers demonstrate superior characteristics compared to traditional materials, making them suitable for applications in coatings and composites.

Water Treatment

The compound's sulfonamide group has been explored for its ability to remove contaminants from water sources. Research indicates that it can effectively adsorb heavy metals and organic pollutants from aqueous solutions.

Case Study: Heavy Metal Removal

In a laboratory setting, experiments showed that a concentration of 100 mg/L of this compound could reduce lead concentrations in water by over 90% within 24 hours.

Mechanism of Action

The mechanism of action of 3-bromo-6-methoxy-2,4-dimethylbenzene-1-sulfonamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological context and the specific enzyme or receptor being targeted .

Comparison with Similar Compounds

3-Bromo-6-Methoxy-2,4-Dimethylbenzene-1-Sulfonyl Chloride

- Structural Differences : The sulfonyl chloride (-SO₂Cl) group replaces the sulfonamide (-SO₂NH₂) in the target compound.

- Reactivity and Applications : Sulfonyl chlorides are highly reactive intermediates used to synthesize sulfonamides via nucleophilic substitution with amines. The chloride group’s lability makes this compound unsuitable for direct therapeutic use but critical in synthetic pathways .

- Key Distinction : The target sulfonamide is more stable and biologically compatible, whereas the sulfonyl chloride serves primarily as a precursor.

4-Bromo-N-(6-Methoxy-1,3-Dimethyl-2-Oxo-1,3-Benzodiazol-5-yl)-2-Methylbenzenesulfonamide

- Structural Differences : Bromine is at position 4 (vs. 3 in the target), and a benzodiazol-2-one moiety is attached to the sulfonamide nitrogen.

- This structural feature is absent in the target compound, suggesting divergent pharmacological profiles. The 4-bromo substitution may alter steric hindrance compared to the 3-bromo isomer .

- Key Distinction : The benzodiazol-containing derivative likely exhibits higher target affinity in medicinal chemistry contexts, while the target compound’s simpler structure may prioritize synthetic accessibility.

Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)

- Structural Differences : Sulfonylurea herbicides feature a sulfonamide group linked to a triazine ring (e.g., 4-methoxy-6-methyl-1,3,5-triazin-2-yl in metsulfuron-methyl), absent in the target compound.

- Functional Implications: The triazine moiety in herbicides enables acetolactate synthase (ALS) inhibition, critical for plant growth regulation. The target compound lacks this motif, indicating non-herbicidal applications. Its bromine and methoxy groups may instead favor interactions with mammalian enzymes .

1-Bromo-2-(Methylsulfonyl)-4-(Trifluoromethyl)benzene

- Structural Differences : Contains methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups instead of sulfonamide, methoxy, and dimethyl substituents.

- Functional Implications: The -CF₃ group enhances lipophilicity and metabolic stability, common in drug candidates. However, the absence of sulfonamide limits hydrogen-bonding interactions.

- Key Distinction : The target’s sulfonamide and methoxy groups offer distinct pharmacodynamic and pharmacokinetic profiles compared to this lipophilic analogue.

Comparative Data Table

Biological Activity

3-Bromo-6-methoxy-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom and a methoxy group attached to a dimethyl-substituted benzene ring, along with a sulfonamide functional group. This unique arrangement is believed to influence its biological activity significantly.

Biological Activity Overview

The biological activities of sulfonamides, including this compound, are primarily attributed to their ability to inhibit certain enzymes and interact with biological targets. The following sections summarize the key findings related to its antibacterial and anticancer properties.

Antibacterial Activity

Sulfonamides are known for their broad-spectrum antibacterial properties. Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 6.72 mg/mL | |

| Staphylococcus aureus | 6.63 mg/mL |

These results demonstrate its potential as an effective antimicrobial agent.

Anticancer Activity

Recent studies have explored the anticancer properties of various sulfonamides, including this compound. It has been shown to interfere with cancer cell proliferation by targeting microtubules.

Case Study: Microtubule Targeting

A study evaluated the effects of several benzenesulfonamides on human tumor cell lines. The results indicated that this compound exhibited sub-micromolar cytotoxicity against HeLa and HT-29 cells, indicating its potential as an antitumor agent. The mechanism involves disrupting microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | <0.5 | Microtubule disruption | |

| HT-29 | <0.5 | Microtubule disruption |

The biological activity of this compound is largely attributed to its interaction with tubulin, a key protein in microtubule formation. By binding to the colchicine site on tubulin, this compound inhibits microtubule polymerization, which is crucial for mitotic spindle formation during cell division . This action leads to cell cycle arrest and ultimately apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.